- Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate 2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the Treatment of Cancer [Erratum to document cited in CA157:492637], Journal of Medicinal Chemistry, 2012, 55(22),
Cas no 75-75-2 (Methanesulfonic acid)
Methansulfonsäure (MSA) ist eine starke organische Säure mit der chemischen Formel CH₃SO₃H. Sie zeichnet sich durch hohe chemische Stabilität, geringe Flüchtigkeit und ausgezeichnete Löslichkeit in Wasser sowie polaren organischen Lösungsmitteln aus. Im Vergleich zu Mineralsäuren wie Schwefelsäure oder Salzsäure ist MSA weniger korrosiv gegenüber Metallen, was sie zu einer sicheren Alternative für verschiedene industrielle Anwendungen macht. Sie wird häufig als Katalysator in organischen Synthesen, in der Elektroplattierung und als Lösungsmittel eingesetzt. Aufgrund ihrer biologischen Abbaubarkeit und geringen Toxizität ist MSA auch umweltfreundlicher als viele traditionelle Säuren. Ihre hohe Reinheit und Konsistenz machen sie zu einem zuverlässigen Reagenz in der chemischen Forschung und Industrie.
Methanesulfonic acid structure
Product Name:Methanesulfonic acid
Methanesulfonic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Methanesulfonic acid
- MSA
- Methanesulfonicacidaqsoln
- Methanesulphonic acid
- Methylsulfonic Acid
- Mesic acid
- Methanesulfonic Acid [for HPLC]
- Sulfomethane
- Alkanesulfonic acid
- Methanesulfonicacid
- Methane Sulfonic Acid
- NSC3718
- CCRIS 2783
- methansulfonic acid
- Methansulfonsaeure
- NCGC00258626-01
- EINECS 200-898-6
- Mesylate
- NSC-3718
- NCGC00248914-01
- CHEMBL3039600
- UNII-12EH9M7279
- Methanesulfonic acid, 99.5%
- DTXCID806422
- M0093
- NSC 3718
- CH3SO3H
- EC 200-898-6
- CHEBI:27376
- Z281776238
- Alkanesulfonate
- Q414168
- methylsulphonic acid
- LACTIC ACID(DL)
- methansulphonic acid
- Methanesulfonic acid, >=99.0%, ReagentPlus(R)
- Kyselina methansulfonova
- Aliphatic sulfonate
- A934985
- methane sulphonic acid
- methanesulphonic-acid-
- methyl sulfonic acid
- MsOH
- WLN: WSQ1
- F1908-0093
- Kyselina methansulfonova [Czech]
- Methanesulfonic acid, >=99.0%
- METHANESULFONIC ACID [II]
- AT25153
- Methanesulfonic acid, Vetec(TM) reagent grade, 98%
- metanesulfonic acid
- DB-075013
- ammoniummethanesulfonate
- METHANESULFONIC ACID [MI]
- InChI=1/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4
- Mesylic acid
- J-521696
- 75-75-2
- MFCD00007518
- H3CSO3H
- Methanesulfonic acid, for HPLC, >=99.5% (T)
- BRN 1446024
- Methanesulfonic Acid (CH3SO3H)
- J1.465F
- CAS-75-75-2
- methane-sulfonic acid
- Tox21_201073
- EN300-29198
- Methanesulfonic acid, anhydrous
- AI3-28532
- BP-12823
- NS00004472
- STL264182
- Methanesulfonic acid, HPLC grade
- CH3SO2OH
- DTXSID4026422
- 4-04-00-00010 (Beilstein Handbook Reference)
- Methanesulfonic acid solution
- METHANESULFONIC ACID [HSDB]
- methyl-sulfonic acid
- MeSO3H
- M2059
- AKOS009146947
- HSDB 5004
- METHANESULFONIC ACID (II)
- CH4O3S
- 12EH9M7279
- 03S
-
- MDL: MFCD00007518
- Inchi: 1S/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4)
- InChI-Schlüssel: AFVFQIVMOAPDHO-UHFFFAOYSA-N
- Lächelt: CS(=O)(=O)O
- BRN: 1446024
Berechnete Eigenschaften
- Genaue Masse: 95.98810
- Monoisotopenmasse: 79.993
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 5
- Anzahl drehbarer Bindungen: 0
- Komplexität: 92.6
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: -0.9
- Topologische Polaroberfläche: 56.5A^2
Experimentelle Eigenschaften
- Farbe/Form: Farblose oder leicht braune ölige Flüssigkeit, fest bei niedriger Temperatur.
- Dichte: 1.319 g/mL at 25 °C
- Schmelzpunkt: 17-19 °C (lit.)
- Siedepunkt: 167 °C/10 mmHg(lit.)
- Flammpunkt: Fahrenheit: 372.2° f< br / >Celsius: 189° C< br / >
- Brechungsindex: n20/D 1.416
- Löslichkeit: water: soluble1,000 g/L at 20°C
- Wasserteilungskoeffizient: Miscible with water. Slightly miscible with benzene and toluene. Immiscible with paraffins.
- Stabilität/Haltbarkeit: Stable. Moisture sensitive. Incompatible with amines, bases, water, common metals. Releases a substantial amount of heat when diluted with water (add acid to water with care if diluting).
- PSA: 62.75000
- LogP: 0.58480
- Merck: 5954
- Dampfdruck: <1 mmHg ( 20 °C)
- Sensibilität: Light Sensitive & Hygroscopic
- pka: -2.6(at 25℃)
- Farbe/Form: 70 wt. % in H2O
- Löslichkeit: Es ist löslich in Wasser, Alkohol und Äther, unlöslich in Alkanen, Benzol, Toluol usw., zersetzt sich nicht in kochendem Wasser und heißer Lauge und hat eine starke korrosive Wirkung auf Metalleisen, Kupfer und Blei.
Methanesulfonic acid Sicherheitsinformationen
-
Symbol:
- Prompt:gefährlich
- Signalwort:Danger
- Gefahrenhinweis: H314
- Warnhinweis: P260,P303+P361+P353,P305+P351+P338,P301+P330+P331,P405,P501
- Transportnummer gefährlicher Stoffe:UN 3265 8/PG 2
- WGK Deutschland:1
- Code der Gefahrenkategorie: 21/22-34
- Sicherheitshinweise: S26-S36-S45-S1/2-S36/37/39
- RTECS:PB1140000
-
Identifizierung gefährlicher Stoffe:
- Verpackungsgruppe:III
- Gefährdungsgrad:8
- Gefahrenklasse:8
- PackingGroup:III
- TSCA:Yes
- Lagerzustand:2-8°C
- Sicherheitsbegriff:8
- Verpackungsgruppe:III
- Risikophrasen:R34
Methanesulfonic acid Zolldaten
- HS-CODE:2904100000
- Zolldaten:
China Zollkodex:
2904100000Übersicht:
290410000 Derivate, die nur Sulfogruppen und ihre Salze und Ethylester enthalten.Regulierungsbedingungen:nothing.VAT:17.0%.Steuerrückerstattungssatz:9.0%.MFN-Tarif:5.5%.Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
290410000-Derivate, die nur Sulfogruppen, ihre Salze und Ethylester enthalten. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:5.5%.General tariff:30.0%
Methanesulfonic acid Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 152800-25g |
Methanesulphonic acid |
75-75-2 | 99% | 25g |
£15.00 | 2022-02-28 | |
| Fluorochem | 152800-500g |
Methanesulphonic acid |
75-75-2 | 99% | 500g |
£25.00 | 2022-02-28 | |
| Fluorochem | 152800-1kg |
Methanesulphonic acid |
75-75-2 | 99% | 1kg |
£43.00 | 2022-02-28 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000345-2.5kg |
Methanesulfonic acid |
75-75-2 | 99% | 2.5kg |
¥632 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000345-100g |
Methanesulfonic acid |
75-75-2 | 99% | 100g |
¥54 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000345-500g |
Methanesulfonic acid |
75-75-2 | 99% | 500g |
¥144 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000346-100ml |
Methanesulfonic acid |
75-75-2 | 70%(:H2O) | 100ml |
¥43 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000346-500ml |
Methanesulfonic acid |
75-75-2 | 70%(:H2O) | 500ml |
¥87 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000347-100g |
Methanesulfonic acid |
75-75-2 | 98% | 100g |
¥46 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000347-500g |
Methanesulfonic acid |
75-75-2 | 98% | 500g |
¥113 | 2024-05-21 |
Methanesulfonic acid Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Solvents: Methanol , Water ; 2 h, 5 °C; 5 h, 5 °C → 60 °C
Referenz
- A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate, Organic Process Research & Development, 2013, 17(1), 97-107
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Solvents: 2-Methyltetrahydrofuran ; 60 min, 25 °C; 1 h, 25 °C
Referenz
Process for the preparation of ethyl 3-{[(2-{[(4-{N'-[(hexyloxy)carbonyl]carbamimidoyl}phenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonyl](2-pyridinyl)amino}propanoate mesylate
,
IP.com Journal,
2011,
11,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Methanesulfonic acid Solvents: Acetone ; rt; 1 h, rt
Referenz
Synthesis of dabigatran etexilate mesylate
,
Zhongguo Xinyao Zazhi,
2012,
21(1),
88-91
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Solvents: Acetone ; rt → 5 °C
1.2 5 °C → rt; 1 h, rt; cooled; 35 - 40 °C
1.3 Solvents: Acetone ; 20 min, 35 - 40 °C
1.2 5 °C → rt; 1 h, rt; cooled; 35 - 40 °C
1.3 Solvents: Acetone ; 20 min, 35 - 40 °C
Referenz
Preparation of solid forms of Dabigatran etexilate and Dabigatran etexilate mesylate
,
IP.com Journal,
2012,
12,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 45 - 60 min, 20 - 25 °C; 2 - 3 h, 20 - 25 °C
1.2 Reagents: Potassium carbonate Solvents: Acetonitrile , Water ; 10 - 15 min, 30 - 35 °C; 1 - 2 h, 35 °C → 45 °C
2.1 Solvents: Ethanol , Ethyl acetate ; 3 - 4 h, 25 - 30 °C
1.2 Reagents: Potassium carbonate Solvents: Acetonitrile , Water ; 10 - 15 min, 30 - 35 °C; 1 - 2 h, 35 °C → 45 °C
2.1 Solvents: Ethanol , Ethyl acetate ; 3 - 4 h, 25 - 30 °C
Referenz
An improved process for preparation of dabigatran etexilate mesylate
,
Asian Journal of Chemistry,
2017,
29(6),
1253-1257
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 1 h, 0 °C
Referenz
Synthesis and antifungal activity of the novel triazole compounds
,
MedChemComm,
2013,
4(4),
704-708
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Water ; rt
1.2 Solvents: 1,2-Dichloroethane ; rt
1.3 Catalysts: Cetrimide ; 5 h, rt
1.4 Solvents: Ethyl acetate ; rt → 10 °C
1.5 Solvents: Ethyl acetate ; 1 h, 10 °C
1.2 Solvents: 1,2-Dichloroethane ; rt
1.3 Catalysts: Cetrimide ; 5 h, rt
1.4 Solvents: Ethyl acetate ; rt → 10 °C
1.5 Solvents: Ethyl acetate ; 1 h, 10 °C
Referenz
Process for preparing 2-(2,4-difluoro-phenyl)-1-(1H-1,2,4-triazole-1-yl)-2,3-epoxy-propane
,
Hungary,
,
,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Solvents: Toluene ; 3 h, 80 °C
Referenz
Design, synthesis, and antifungal activities of novel 1H-triazole derivatives based on the structure of the active site of fungal lanosterol 14α-demethylase (CYP51)
,
Chemistry & Biodiversity,
2007,
4(7),
1472-1479
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 3 h, 60 °C
Referenz
Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperidine side chains
,
European Journal of Medicinal Chemistry,
2014,
82,
490-497
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 3 h, 60 °C
Referenz
From Antidiabetic to Antifungal: Discovery of Highly Potent Triazole-Thiazolidinedione Hybrids as Novel Antifungal Agents
,
ChemMedChem,
2014,
9(12),
2639-2646
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate
1.2 Reagents: Sodium hydroxide
1.3 -
1.2 Reagents: Sodium hydroxide
1.3 -
Referenz
Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-(N-cyclopropyl-N-benzyl-amino)-2-propanols
,
Yaoxue Shijian Zazhi,
2009,
27(4),
266-269
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate
1.2 Reagents: Dimethyl sulfoxide
1.2 Reagents: Dimethyl sulfoxide
Referenz
Synthesis and antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(4-substituted acyl piperazin-1-yl)-2-propanols
,
Journal of Medical Colleges of PLA,
2004,
19(3),
142-145
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate , Potassium carbonate
Referenz
Synthesis and antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[(4-substituted)-1-piperazinyl]-2-propanols
,
Zhongguo Yaowu Huaxue Zazhi,
2004,
14(2),
71-75
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Benzyltriethylammonium chloride , Potassium carbonate Solvents: Dichloromethane ; 15 - 20 h, 0 °C → rt
2.1 Reagents: Hexadecyltrimethylammonium bromide , Sodium hydroxide Solvents: Toluene ; 3 - 5 h, 60 °C
2.2 Solvents: Ethyl acetate
2.1 Reagents: Hexadecyltrimethylammonium bromide , Sodium hydroxide Solvents: Toluene ; 3 - 5 h, 60 °C
2.2 Solvents: Ethyl acetate
Referenz
Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In-Vitro and In-Vivo
,
Journal of Medicinal Chemistry,
2023,
66(11),
7497-7515
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Aluminum chloride
2.1 Reagents: Potassium carbonate
2.2 Reagents: Sodium hydroxide
2.3 -
2.1 Reagents: Potassium carbonate
2.2 Reagents: Sodium hydroxide
2.3 -
Referenz
Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-(N-cyclopropyl-N-benzyl-amino)-2-propanols
,
Yaoxue Shijian Zazhi,
2009,
27(4),
266-269
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Solvents: Isopropanol ; 12 h, rt
2.1 Solvents: Water ; rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
2.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C
2.4 Solvents: Dichloromethane
2.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt
3.2 Solvents: Ethanol ; rt → 0 °C
3.3 Solvents: Acetonitrile ; 0 - 5 °C
2.1 Solvents: Water ; rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
2.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C
2.4 Solvents: Dichloromethane
2.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt
3.2 Solvents: Ethanol ; rt → 0 °C
3.3 Solvents: Acetonitrile ; 0 - 5 °C
Referenz
Process for producing 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole and its salts
,
Hungary,
,
,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ; 5 - 6 h, 150 °C; 150 °C → rt
1.2 Reagents: Sodium hydroxide ; 5 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
2.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt
2.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
2.4 Solvents: Methanol
3.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
3.4 Solvents: Methanol
1.2 Reagents: Sodium hydroxide ; 5 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
2.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt
2.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
2.4 Solvents: Methanol
3.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
3.4 Solvents: Methanol
Referenz
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
,
ChemistrySelect,
2023,
8(18),
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Solvents: Water ; < 10 °C; 30 min, 0 °C
2.1 Solvents: Peracetic acid ; 0.5 h, 0 °C; 0 °C → rt; overnight, rt
3.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
4.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
4.4 Solvents: Methanol
2.1 Solvents: Peracetic acid ; 0.5 h, 0 °C; 0 °C → rt; overnight, rt
3.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
4.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
4.4 Solvents: Methanol
Referenz
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
,
ChemistrySelect,
2023,
8(18),
Herstellungsverfahren 20
Reaktionsbedingungen
Referenz
- Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate 2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the Treatment of Cancer, Journal of Medicinal Chemistry, 2012, 55(18), 8091-8109
Herstellungsverfahren 21
Reaktionsbedingungen
1.1 Solvents: 1-Butanol ; rt → 50 °C; 1.5 h, 50 °C; 2.5 h, 50 °C → 20 °C; 30 min, 20 °C
Referenz
Process For The Preparation of Ethyl 3-[[(2-[[(4-[N'-[(hexyloxy)carbonyl]carbamimidoyl]phenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl)carbonyl](2-pyridinyl)amino]propanoate mesylate
,
IP.com Journal,
2012,
12,
Herstellungsverfahren 22
Reaktionsbedingungen
1.1 Solvents: Acetone , Ethyl acetate ; rt; 2 h, rt
Referenz
An improved process for the preparation of Dabigatran Etexilate mesylate and synthesis of its impurities
,
Pharma Chemica,
2018,
10(4),
127-148
Herstellungsverfahren 23
Reaktionsbedingungen
Referenz
Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes
,
Organic Process Research & Development,
2014,
18(6),
744-750
Herstellungsverfahren 24
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
1.2 Reagents: Ammonium hydroxide Solvents: Water
2.1 -
2.2 -
1.2 Reagents: Ammonium hydroxide Solvents: Water
2.1 -
2.2 -
Referenz
Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes
,
Organic Process Research & Development,
2014,
18(6),
744-750
Herstellungsverfahren 25
Reaktionsbedingungen
1.1 1 h, 0 °C
Referenz
Synthesis and antifungal activity of the novel triazole derivatives containing 1,2,3-triazole fragment
,
Archives of Pharmacal Research,
2013,
36(10),
1215-1222
Herstellungsverfahren 26
Reaktionsbedingungen
1.1 1 h, 0 °C
Referenz
Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group
,
RSC Advances,
2013,
3(32),
13486-13490
Herstellungsverfahren 27
Reaktionsbedingungen
1.1 Reagents: Methanesulfonic acid ; 1 h, 0 °C
Referenz
Design, synthesis, and biological evaluation of novel 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted benzylamino-2-propanols
,
Bioorganic & Medicinal Chemistry Letters,
2009,
19(6),
1811-1814
Herstellungsverfahren 28
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide , Cetrimide Solvents: Toluene , Water ; 3 h, 60 °C
1.2 Reagents: Methanesulfonic acid Solvents: Ethyl acetate ; 1 h, 0 °C
1.2 Reagents: Methanesulfonic acid Solvents: Ethyl acetate ; 1 h, 0 °C
Referenz
Rapid synthesis of some new propanol derivatives analogous to fluconazole under microwave irradiation in a solventless system
,
Heterocyclic Communications,
2005,
11(1),
19-22
Herstellungsverfahren 29
Reaktionsbedingungen
1.1 Catalysts: Cetrimide Solvents: Toluene ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt → 60 °C; 3 h, 60 °C; 60 °C → rt
1.3 Solvents: Ethyl acetate ; rt → 0 °C
1.4 Solvents: Ethyl acetate ; 1 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt → 60 °C; 3 h, 60 °C; 60 °C → rt
1.3 Solvents: Ethyl acetate ; rt → 0 °C
1.4 Solvents: Ethyl acetate ; 1 h, 0 °C
Referenz
Process for preparing 2-(2,4-difluoro-phenyl)-1-(1H-1,2,4-triazole-1-yl)-2,3-epoxy-propane
,
Hungary,
,
,
Herstellungsverfahren 30
Herstellungsverfahren 31
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 4 h, 60 °C
1.2 1.5 h, 0 °C
1.2 1.5 h, 0 °C
Referenz
Synthesis and antifungal activities of novel triazole derivatives with dithiocarbamates side chain
,
Yaoxue Fuwu Yu Yanjiu,
2016,
16(2),
94-97
Herstellungsverfahren 32
Reaktionsbedingungen
1.1 Solvents: Toluene
Referenz
Synthesis and antifungal activity of new hybrids thiazolo[4,5-d]pyrimidines with (1H-1,2,4)triazole
,
Bioorganic & Medicinal Chemistry Letters,
2021,
40,
Herstellungsverfahren 33
Reaktionsbedingungen
1.1 Solvents: Water ; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C
1.4 Solvents: Dichloromethane
1.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10
2.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt
2.2 Solvents: Ethanol ; rt → 0 °C
2.3 Solvents: Acetonitrile ; 0 - 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C
1.4 Solvents: Dichloromethane
1.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10
2.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt
2.2 Solvents: Ethanol ; rt → 0 °C
2.3 Solvents: Acetonitrile ; 0 - 5 °C
Referenz
Process for producing 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole and its salts
,
Hungary,
,
,
Herstellungsverfahren 34
Reaktionsbedingungen
1.1 Catalysts: Aluminum chloride ; 5 h, 50 °C
2.1 Reagents: Sodium bicarbonate Solvents: Toluene ; 5 h, reflux
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Toluene ; 3 h, 60 °C
3.2 1 h, 0 °C
2.1 Reagents: Sodium bicarbonate Solvents: Toluene ; 5 h, reflux
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Toluene ; 3 h, 60 °C
3.2 1 h, 0 °C
Referenz
Synthesis and antifungal activity of 1-(1H-1, 2 ,4-triazole-1-yl)-2-(2, 4-difluorophenyl)-3-substituted-2-propanol
,
Dier Junyi Daxue Xuebao,
2011,
32(7),
754-758
Herstellungsverfahren 35
Reaktionsbedingungen
1.1 Solvents: Ethanol ; 24 h, 25 - 35 °C
Referenz
Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease
,
Journal of Medicinal Chemistry,
2017,
60(5),
1843-1859
Herstellungsverfahren 36
Reaktionsbedingungen
1.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
1.2 overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
1.4 Solvents: Methanol
1.2 overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
1.4 Solvents: Methanol
Referenz
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
,
ChemistrySelect,
2023,
8(18),
Herstellungsverfahren 37
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
2.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
2.4 Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
2.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
2.4 Solvents: Methanol
Referenz
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
,
ChemistrySelect,
2023,
8(18),
Herstellungsverfahren 38
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 -
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 5 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Solvents: Methanol ; cooled; 0.5 h, rt
2.4 Reagents: Diethyl ether
1.2 -
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 5 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Solvents: Methanol ; cooled; 0.5 h, rt
2.4 Reagents: Diethyl ether
Referenz
Synthesis of 4-[(aminoiminomethyl)amino]benzoic acid 6-(aminoiminomethyl)-2-naphthalenyl ester, methanesulfonate (1:2) (nafamostat mesilate)
,
Zhongguo Yiyao Gongye Zazhi,
2007,
38(8),
545-546
Herstellungsverfahren 39
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt
1.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
1.4 Solvents: Methanol
2.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
2.4 Solvents: Methanol
1.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
1.4 Solvents: Methanol
2.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
2.4 Solvents: Methanol
Referenz
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
,
ChemistrySelect,
2023,
8(18),
Herstellungsverfahren 40
Reaktionsbedingungen
1.1 Solvents: Dimethylformamide
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled; overnight, rt
2.2 Reagents: Ammonia Solvents: Ethanol ; 3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water
2.4 Solvents: Methanol ; cooled; 0.5 h, rt
2.5 Reagents: Diethyl ether
3.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 5 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Solvents: Methanol ; cooled; 0.5 h, rt
3.4 Reagents: Diethyl ether
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled; overnight, rt
2.2 Reagents: Ammonia Solvents: Ethanol ; 3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water
2.4 Solvents: Methanol ; cooled; 0.5 h, rt
2.5 Reagents: Diethyl ether
3.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 5 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Solvents: Methanol ; cooled; 0.5 h, rt
3.4 Reagents: Diethyl ether
Referenz
Synthesis of 4-[(aminoiminomethyl)amino]benzoic acid 6-(aminoiminomethyl)-2-naphthalenyl ester, methanesulfonate (1:2) (nafamostat mesilate)
,
Zhongguo Yiyao Gongye Zazhi,
2007,
38(8),
545-546
Herstellungsverfahren 41
Reaktionsbedingungen
1.1 Solvents: Peracetic acid ; 0.5 h, 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
3.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
3.4 Solvents: Methanol
2.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt
3.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
3.4 Solvents: Methanol
Referenz
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
,
ChemistrySelect,
2023,
8(18),
Herstellungsverfahren 42
Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Acetic acid ; 15 - 30 min, rt
1.2 Solvents: Water ; 3 - 4 h, 120 °C; 120 °C → 100 °C
1.3 Reagents: Tin ; 3 h, reflux
2.1 Solvents: Dimethylformamide ; 5 - 6 h, 150 °C; 150 °C → rt
2.2 Reagents: Sodium hydroxide ; 5 min, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
3.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt
3.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
3.4 Solvents: Methanol
4.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
4.4 Solvents: Methanol
1.2 Solvents: Water ; 3 - 4 h, 120 °C; 120 °C → 100 °C
1.3 Reagents: Tin ; 3 h, reflux
2.1 Solvents: Dimethylformamide ; 5 - 6 h, 150 °C; 150 °C → rt
2.2 Reagents: Sodium hydroxide ; 5 min, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
3.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt
3.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C
3.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
3.4 Solvents: Methanol
4.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
4.4 Solvents: Methanol
Referenz
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
,
ChemistrySelect,
2023,
8(18),
Methanesulfonic acid Raw materials
- Formamidine Sulfuric Acid
- Trimethylsulfoxonium iodide
- 4-methylbenzene-1-sulfonic acid
- 2-chloroacetyl chloride
- Dabigatran etexilate
- Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate
- Dabigatran Etexilate Tetrahydrate
- 2,4-Difluoroacetophenone
- 2-Naphthalenecarboximidamide,6-hydroxy-
- Dabigatran Impurity 148
- 2,4''-DIFLUOR-2-(1H-1,2,4-TRIAZOOL-1-YL)ACETOFENONHYDROCHLORIDE
- 1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole
- 4-carbamimidamidobenzoic acid hydrochloride
- sunbrella
- 1,2,4-Triazole
- aminoformonitrile
- N,N'-Carbonyldiimidazole
- β-Alanine, N-2-pyridinyl-, ethyl ester, hydrochloride (1:1)
- Methanesulfonic acid
Methanesulfonic acid Preparation Products
Methanesulfonic acid Lieferanten
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
(CAS:75-75-2)
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Menge:25KG,200KG,1000KG
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Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
(CAS:75-75-2)Methanesulfonic acid
Bestellnummer:sfd8017
Bestandsstatus:in Stock
Menge:200kg
Reinheit:99.9%
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Preis ($):discuss personally
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Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:75-75-2)Methanesulfonic acid
Bestellnummer:LE455;LE13645;LE8311735
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 11:38
Preis ($):discuss personally
Email:18501500038@163.com
Methanesulfonic acid Verwandte Literatur
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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